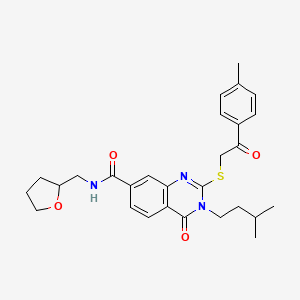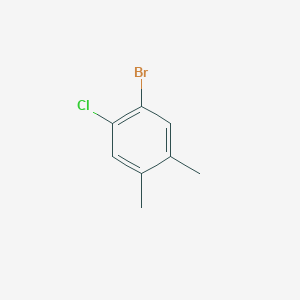![molecular formula C13H23N2OPS2 B2785217 5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde CAS No. 211993-94-1](/img/structure/B2785217.png)
5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde, also known as BDP-ET, is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile molecule that can be used for a variety of applications, including drug discovery, bioimaging, and sensing.
Scientific Research Applications
5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde has a wide range of scientific research applications due to its unique properties. It is a fluorescent molecule that can be used for bioimaging and sensing. It has been used as a probe for detecting metal ions, such as copper and zinc, in biological samples. This compound has also been used as a tool for studying protein-protein interactions and enzyme activity. Additionally, this compound has been investigated as a potential drug candidate for the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde is not fully understood. However, it is believed that this compound interacts with specific biomolecules, such as proteins and nucleic acids, through covalent and non-covalent interactions. These interactions can lead to changes in the structure and function of the biomolecules, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as caspases and phosphatases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde is its versatility. It can be used for a variety of applications, including bioimaging, sensing, and drug discovery. This compound is also relatively easy to synthesize in the lab, making it a cost-effective option for researchers. However, one limitation of this compound is its potential toxicity. While it has been shown to be relatively non-toxic in cell culture studies, further studies are needed to determine its safety in vivo.
Future Directions
There are many potential future directions for research on 5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde. One area of interest is the development of this compound-based probes for detecting other biomolecules, such as lipids and carbohydrates. Another area of interest is the optimization of this compound as a drug candidate, particularly for the treatment of cancer. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, particularly in animal models of disease.
Conclusion
In conclusion, this compound is a versatile molecule that has a wide range of scientific research applications. It can be synthesized relatively easily and has unique properties that make it useful for bioimaging, sensing, and drug discovery. While the mechanism of action of this compound is not fully understood, it has been shown to have a range of biochemical and physiological effects. There are many potential future directions for research on this compound, and further studies are needed to fully understand its potential applications.
Synthesis Methods
5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde can be synthesized using a multistep process that involves the reaction of several chemical reagents. The first step involves the reaction of 2-bromo-5-chlorothiophene with diethylamine to form 5-diethylamino-2-bromo-thiophene. This compound is then reacted with phosphorus pentasulfide to form 5-(diethylamino)-2-thiophenethiol. The final step involves the reaction of 5-(diethylamino)-2-thiophenethiol with 2-formylthiophene to form this compound.
properties
IUPAC Name |
5-[bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N2OPS2/c1-5-14(6-2)17(18,15(7-3)8-4)13-10-9-12(11-16)19-13/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFUWMAEJNBOFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(=S)(C1=CC=C(S1)C=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N2OPS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2785136.png)

![N-(2,5-dimethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2785139.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2785140.png)
![2-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2785141.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2785143.png)

![2-Chloro-N-[(4-methylphenyl)methyl]-N-prop-2-ynylacetamide](/img/structure/B2785147.png)

![N-(3-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2785149.png)

![3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2785156.png)
![3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2785157.png)